2-Ethoxy-1-fluoro-3-iodobenzene
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Overview
Description
2-Ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative. The process may involve:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Conversion to Alkane: The acyl group is then converted to an alkane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different products or reduction to remove specific functional groups.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Sonogashira and Heck reactions.
Common Reagents and Conditions
Grignard Reagents: Used for forming carbon-carbon bonds.
Chlorine: For forming iodobenzene dichloride.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains or rings.
Scientific Research Applications
2-Ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-3-iodobenzene involves its reactivity with various molecular targets. The electrophilic aromatic substitution reactions are a key aspect, where the compound forms intermediates that can further react to form stable products. The molecular pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler aryl iodide with similar reactivity but lacking the ethoxy and fluoro groups.
2-Ethoxy-1-fluoro-4-iodobenzene: A positional isomer with the iodo group at a different position on the benzene ring.
Uniqueness
2-Ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (fluoro) and electron-donating (ethoxy) groups makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C8H8FIO |
---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
2-ethoxy-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
GKWKNAWZIWVKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1I)F |
Origin of Product |
United States |
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